N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-20-17-10-5-14(12-13(17)4-11-18(20)21)19-25(22,23)16-8-6-15(24-2)7-9-16/h5-10,12,19H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXFBTKMIFOLRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the tetrahydroquinoline derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Sulfonamide vs. Carboximidamide/Amide Groups: The target compound’s sulfonamide group distinguishes it from analogs like Compound 24 and ICD derivatives, which feature carboximidamide or amide groups.
Substituent Effects on Lipophilicity: The 1-ethyl group in the target compound increases lipophilicity relative to the diethylaminoethyl group in Compound 27 (), which may improve membrane permeability but reduce solubility .
Heterocyclic Additions: Compounds like Baxdrostat () and the thiazole-containing analog () incorporate additional heterocycles (e.g., thiazole, tetrahydroisoquinoline), which can modulate π-π stacking interactions and selectivity .
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrahydroquinoline moiety, which is known for its presence in various natural products and pharmaceuticals, often associated with diverse pharmacological properties. The unique structure of this compound suggests a range of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it can be represented using the following SMILES notation: CCN1C(=O)CCc2ccc(NC(=O)c3cc(OC)ccc3S)ccc21. The sulfonamide group enhances its solubility and potential interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 336.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | Not available |
Antiviral Activity
Research indicates that compounds similar to this compound exhibit significant antiviral properties. For example, preliminary studies have demonstrated inhibitory effects against influenza A and Coxsackievirus B3, suggesting that this compound could be a candidate for antiviral therapy .
Anti-inflammatory and Anticancer Properties
The sulfonamide group is known to play a role in anti-inflammatory activity. Compounds with similar structures have shown promise in reducing inflammation by inhibiting specific pathways related to cytokine production. Additionally, the tetrahydroquinoline structure has been linked to anticancer activity through mechanisms such as apoptosis induction in cancer cells .
The proposed mechanism of action involves interaction with specific enzymes or receptors within biological systems. Studies suggest that the compound may inhibit pathways related to inflammation or modulate neurotransmitter systems, which could contribute to its therapeutic effects .
In Vitro Studies
In vitro studies have demonstrated the cytotoxic potential of related compounds against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). For instance, derivatives of tetrahydroquinoline have shown IC50 values indicating significant inhibition of cell proliferation .
Pharmacokinetics
Recent research on similar compounds has indicated favorable pharmacokinetic profiles, including oral bioavailability and minimal toxicity in animal models. For example, one study reported a derivative achieving an oral bioavailability of 48% in mice, suggesting that modifications to the structure can enhance therapeutic efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
